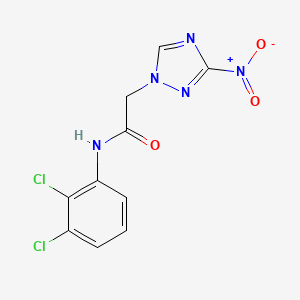
N-(2,3-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-diclorofenil)-2-(3-nitro-1H-1,2,4-triazol-1-il)acetamida es un compuesto orgánico sintético que pertenece a la clase de las acetamidas. Este compuesto se caracteriza por la presencia de un grupo diclorofenilo, un anillo de triazol sustituido con nitro y una porción de acetamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2,3-diclorofenil)-2-(3-nitro-1H-1,2,4-triazol-1-il)acetamida generalmente implica los siguientes pasos:
Formación del anillo de triazol: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Nitración: El anillo de triazol se nitra luego usando un agente nitrante como ácido nítrico o una mezcla nitrante.
Formación de acetamida: El triazol nitrado se hace reaccionar con 2,3-dicloroanilina en presencia de un agente de acoplamiento para formar el compuesto acetamida final.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimiza el costo y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2,3-diclorofenil)-2-(3-nitro-1H-1,2,4-triazol-1-il)acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede oxidar aún más en condiciones oxidantes fuertes.
Reducción: El grupo nitro se puede reducir a una amina usando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El grupo diclorofenilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Gas hidrógeno con paladio sobre carbono, borohidruro de sodio.
Sustitución: Hidróxido de sodio, terc-butóxido de potasio.
Productos Mayores
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
Química: Usado como intermedio en la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su potencial uso como agente farmacéutico.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(2,3-diclorofenil)-2-(3-nitro-1H-1,2,4-triazol-1-il)acetamida dependería de su aplicación específica. Por ejemplo, si se utiliza como agente antimicrobiano, podría inhibir el crecimiento de las bacterias interfiriendo con la síntesis de su pared celular o la función de las proteínas. Los objetivos moleculares y las vías involucradas deberían aclararse a través de estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2,4-diclorofenil)-2-(3-nitro-1H-1,2,4-triazol-1-il)acetamida
- N-(2,3-diclorofenil)-2-(4-nitro-1H-1,2,4-triazol-1-il)acetamida
Singularidad
N-(2,3-diclorofenil)-2-(3-nitro-1H-1,2,4-triazol-1-il)acetamida es singular debido a la posición específica de los grupos dicloro y nitro, lo que puede influir significativamente en su reactividad química y actividad biológica en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C10H7Cl2N5O3 |
|---|---|
Peso molecular |
316.10 g/mol |
Nombre IUPAC |
N-(2,3-dichlorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C10H7Cl2N5O3/c11-6-2-1-3-7(9(6)12)14-8(18)4-16-5-13-10(15-16)17(19)20/h1-3,5H,4H2,(H,14,18) |
Clave InChI |
OCEFYPWLEUDVHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-bromo-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11689884.png)
![3-(2-Methoxy-1-naphthyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11689892.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689898.png)
![N'-[(E)-(2-bromophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11689913.png)
![Propyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11689914.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11689930.png)


![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11689949.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689953.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689962.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11689976.png)
